(2-Methylpiperidin-1-yl)acetonitrile

Overview

Description

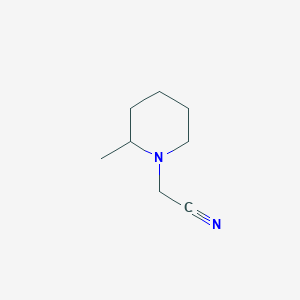

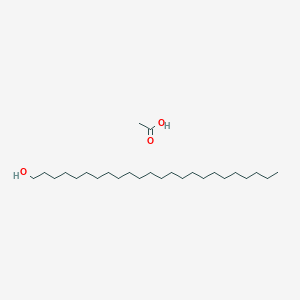

“(2-Methylpiperidin-1-yl)acetonitrile” is a compound with the CAS Number: 824-50-0 and a molecular weight of 138.21 . It is also known by its IUPAC name, (2-methyl-1-piperidinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a colorless liquid with a spicy taste . It can be dissolved in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It has a boiling point of 202-203°C and a density of 0.913 g/mL .Scientific Research Applications

Photophysical Properties in Heterodinuclear Complexes

The segmental ligand 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole] reacts with stoichiometric amounts of Ln(III) and Zn(II) in acetonitrile, forming heterodinuclear triple-helical complexes under thermodynamic control. These complexes, such as [EuZn(L2)3], demonstrate significant photophysical properties, as observed in luminescence measurements using Eu(III) as a structural probe (Piguet et al., 1996).

Stable Anion Radical Formation

The reaction of chloranilic acid with N-methylpiperidine in acetonitrile results in the formation of a stable anion radical of quinone. This reaction's products have been confirmed by EPR measurements, and the reaction's stability constant, extinction coefficients, and thermodynamic parameters have been reported. A proposed mechanism suggests the formation of highly stable anion radicals (Dworniczak, 2003).

Formation of Carbene Silver(I) Complexes

2-(1-methyl-1,2-dihydroimidazol-3-yl)acetonitrile tetrafluoroborate reacts with silver oxide in dichloromethane, producing [Ag(DIM)2]BF4. This compound, characterized by elemental analysis, IR, MS, and single-crystal X-ray diffraction, exhibits potential biological activity, including anti-fungus yeast activity (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).

Antitumor Activity of Novel Compounds

Synthesis of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrates significant antitumor activity against human hepatoma cells and melanoma cells. This compound's structure was confirmed by X-ray diffraction, and its interactions with SHP2 protein were studied through molecular docking (Zhou et al., 2021).

Dissociative Photosubstitution Reactions

The complex (Ru(trpy)(bpy)(NCCH3))2+ undergoes ligand substitution reactions in acetonitrile when irradiated, leading to quantum yields for the displacement of the acetonitrile ligand. These findings support a dissociative reaction mechanism and provide insights into the photophysical behavior of such complexes (Hecker, Fanwick, & McMillin, 1991).

Homoconjugation in Organic Bases

Research on the homoconjugation of organic bases in acetonitrile, including N-methylpiperidine, provides data on homoconjugation constants and basicity. These findings contribute to understanding the behavior of organic bases in solution (Stańczyk-Dunaj & Jarczewski, 2005).

Synthesis of Catalyst Solutions for Aerobic Alcohol Oxidation

Bpy/TEMPO/NMI and bpy/ABNO/NMI solutions in acetonitrile exhibit long-term stability and are combined with [Cu(MeCN)4]OTf to create a catalyst system for the aerobic oxidation of alcohols. This research contributes to developing more user-friendly and efficient catalyst systems (Steves & Stahl, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that acetonitrile compounds often interact with various biological targets, influencing their function .

Mode of Action

(2-Methylpiperidin-1-yl)acetonitrile is involved in oligonucleotide synthesis, where it forms a complex with the deblocking acid, competing with the oligonucleotide and drastically slowing detritylation . Incomplete removal of acetonitrile during the deblock step may slow the kinetics enough to result in incomplete detritylation of the oligonucleotide .

Biochemical Pathways

It’s known that acetonitrile compounds can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effect .

Result of Action

It’s known that acetonitrile compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

Biochemical Analysis

Biochemical Properties

(2-Methylpiperidin-1-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can alter their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular processes. The binding of this compound to its target molecules can induce conformational changes that affect the activity and function of these molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites that can further participate in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The transport and distribution of this compound are critical for its function and effectiveness in biochemical research .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with its target molecules and the resulting biochemical effects .

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOLJMMCKXMANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)

![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)